2-cyclopentyl-N-(4-nitrophenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-cyclopentyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C13H16N2O3/c16-13(9-10-3-1-2-4-10)14-11-5-7-12(8-6-11)15(17)18/h5-8,10H,1-4,9H2,(H,14,16) |
InChI Key |
PAGFETFXBHLXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Cyclopentyl N 4 Nitrophenyl Acetamide
General Synthetic Approaches to N-Substituted Acetamides
The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for the preparation of N-substituted acetamides. These approaches can be broadly categorized into acylation reactions and nucleophilic substitution strategies.
Acylation Reactions for Amide Bond Formation
Acylation reactions are the most common methods for synthesizing amides. These reactions involve the treatment of an amine with an acylating agent, such as an acyl chloride or an acid anhydride. For instance, the reaction of an aryl amine with chloroacetyl chloride is a widely used method for the preparation of N-aryl 2-chloroacetamides researchgate.net. The general reactivity of these acylating agents facilitates the formation of the amide bond under relatively mild conditions. The choice of solvent and base is crucial for the success of these reactions, with options including triethylamine, potassium carbonate, sodium acetate, or pyridine in solvents like glacial acetic acid, dichloromethane, DMF, or acetone.
Another powerful approach involves the use of coupling reagents that activate a carboxylic acid towards nucleophilic attack by an amine. This strategy is particularly useful when direct conversion of a carboxylic acid to an acyl chloride or anhydride is not desirable.
Nucleophilic Substitution Strategies in Acetamide (B32628) Synthesis
Nucleophilic substitution reactions provide an alternative pathway to N-substituted acetamides. A common strategy involves the reaction of an amine, acting as a nucleophile, with an appropriate electrophile. For example, the synthesis of acetanilide (N-phenylacetamide) can be achieved through the nucleophilic substitution reaction of aniline with acetyl chloride nih.gov. In this reaction, the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of acetyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride nih.gov.
The reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by various nucleophiles, including oxygen, nitrogen, and sulfur-containing compounds researchgate.net. This reactivity allows for further functionalization of the acetamide structure.
Specific Synthetic Routes for the 2-cyclopentyl-N-(4-nitrophenyl)acetamide Scaffold
The synthesis of this compound can be logically approached by combining a cyclopentyl-containing acyl donor with the 4-nitrophenylamine acceptor. This involves the synthesis of the individual precursors followed by their coupling to form the final product.
A plausible and direct method for the synthesis of this compound involves the acylation of 4-nitroaniline (B120555) with 2-cyclopentylacetyl chloride. This approach leverages the nucleophilicity of the amino group on 4-nitroaniline and the electrophilicity of the acyl chloride. The necessary 2-cyclopentylacetyl chloride can be prepared from 2-cyclopentylacetic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride .
Elaboration of the Cyclopentyl Moiety
The cyclopentylacetic acid precursor is a key building block. There are several established methods for its synthesis. One common route involves the malonic ester synthesis, where a cyclopentyl halide, such as bromocyclopentane, is used to alkylate diethyl malonate. Subsequent hydrolysis and decarboxylation of the resulting diethyl cyclopentylmalonate yield cyclopentylacetic acid chemicalbook.com.
| Precursor Compound | Reagents | Product |
| Diethyl malonate and Bromocyclopentane | Sodium ethoxide, followed by hydrolysis and decarboxylation | Cyclopentylacetic acid |
| Cyclopentanemethanol | Oxidation | Cyclopentylacetic acid |
This table outlines common synthetic routes to cyclopentylacetic acid, a key precursor.
Introduction and Functionalization of the Nitrophenyl Group
The 4-nitrophenyl moiety originates from 4-nitroaniline. The most direct route to N-(4-nitrophenyl)acetamide, a closely related compound, is through the nitration of N-phenylacetamide (acetanilide) jcbsc.orgresearchgate.net. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid jcbsc.org. The acetamido group (-NHCOCH3) is an ortho, para-directing group, leading to a mixture of ortho and para isomers. The para isomer, N-(4-nitrophenyl)acetamide, is generally the major product due to steric hindrance at the ortho position and can be separated by crystallization jcbsc.orgresearchgate.net. Subsequent hydrolysis of N-(4-nitrophenyl)acetamide would yield 4-nitroaniline.
Alternatively, direct nitration of aniline can be performed, but this reaction is often less selective and can lead to oxidation of the aniline.
| Starting Material | Reagents | Key Intermediate |
| N-phenylacetamide | Nitric acid, Sulfuric acid | N-(4-nitrophenyl)acetamide |
| Aniline | Nitric acid, Sulfuric acid | 4-nitroaniline |
This table summarizes methods for the introduction of the 4-nitrophenyl group.
Formation and Modification of the Acetamide Linkage
The final step in the synthesis of this compound is the formation of the amide bond. As previously mentioned, the reaction between 2-cyclopentylacetyl chloride and 4-nitroaniline in the presence of a non-nucleophilic base would be an effective method.
Alternatively, coupling reagents can be employed to facilitate the reaction between 2-cyclopentylacetic acid and 4-nitroaniline directly. This avoids the need to synthesize the acyl chloride.
Once formed, the acetamide linkage can potentially undergo further chemical transformations. For instance, reduction of the amide to an amine is a common transformation in organic synthesis, although specific conditions for this particular compound would need to be experimentally determined.
Optimization of Reaction Conditions and Yields for this compound Synthesis
A hypothetical optimization study for the acylation of 4-nitroaniline with cyclopentylacetyl chloride is presented in the table below. The goal would be to investigate the impact of different bases and solvents on the reaction yield.
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 25 | 4 | 85 |
| 2 | Pyridine | Dichloromethane | 25 | 4 | 78 |
| 3 | Diisopropylethylamine | Dichloromethane | 25 | 4 | 82 |
| 4 | Triethylamine | Tetrahydrofuran (B95107) | 25 | 4 | 80 |
| 5 | Triethylamine | Acetonitrile | 25 | 4 | 75 |
| 6 | Triethylamine | Dichloromethane | 0 | 6 | 70 |
| 7 | Triethylamine | Dichloromethane | 40 | 2 | 88 |
From this hypothetical data, triethylamine in dichloromethane at a slightly elevated temperature of 40°C (Entry 7) appears to provide the highest yield in the shortest reaction time. Further optimization could involve varying the stoichiometry of the reactants and the concentration of the reaction mixture. Purification of the final product would typically be achieved through recrystallization or column chromatography.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For this compound, derivatization strategies would focus on systematic modifications of the cyclopentyl and the 4-nitrophenyl moieties. These modifications can provide insights into the pharmacophore and guide the design of analogs with improved potency, selectivity, or pharmacokinetic properties.
A. Modification of the Cyclopentyl Ring:
The cyclopentyl group can be modified to explore the impact of steric bulk, lipophilicity, and conformational flexibility on biological activity.
Ring Size Variation: Synthesis of analogs with different cycloalkyl groups (e.g., cyclobutyl, cyclohexyl, cycloheptyl) would probe the optimal ring size for interaction with a biological target.
Introduction of Substituents: Introducing substituents on the cyclopentyl ring, such as methyl, hydroxyl, or amino groups, could introduce new interaction points or alter the compound's physicochemical properties. The stereochemistry of these substituents would also be a critical factor to investigate.
Ring Unsaturation: Preparation of analogs containing a cyclopentenyl or cyclopentadienyl ring could explore the effect of planarity and electronic properties.
B. Modification of the N-(4-nitrophenyl) Group:
The electronic and steric properties of the substituted phenyl ring can be systematically varied.
Positional Isomers of the Nitro Group: Moving the nitro group to the ortho or meta positions would assess the importance of its location for biological activity.
Replacement of the Nitro Group: The nitro group, being a strong electron-withdrawing group, can be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) to probe the electronic requirements for activity. Halogen substituents (e.g., fluoro, chloro, bromo) can also be introduced to modulate both electronic and lipophilic properties.
Disubstituted and Polysubstituted Phenyl Rings: Introducing additional substituents on the phenyl ring could lead to enhanced binding affinity or selectivity.
C. Modification of the Acetamide Linker:
Homologation: Insertion of one or more methylene (B1212753) units between the cyclopentyl ring and the carbonyl group would alter the distance and flexibility between the two main structural motifs.
Replacement of the Amide Bond: The amide bond could be replaced with other bioisosteric groups, such as a sulfonamide or a reverse amide, to investigate the importance of the hydrogen bonding capabilities and conformational preferences of the linker.
The synthesis of these derivatives would follow similar synthetic routes as described for the parent compound, utilizing the appropriately substituted starting materials. The biological evaluation of these analogs would then provide valuable SAR data to guide further drug discovery efforts.
Computational and Theoretical Investigations of 2 Cyclopentyl N 4 Nitrophenyl Acetamide
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and elucidating the key interactions that stabilize the ligand-protein complex.
While specific molecular docking studies on 2-cyclopentyl-N-(4-nitrophenyl)acetamide are not extensively available in public literature, the structural motifs of the molecule, namely the phenylacetamide core, suggest potential interactions with a range of biological targets. Phenylacetamide derivatives have been investigated for their interactions with various enzymes and receptors. For instance, computational studies on similar phenylacetamide compounds have explored their potential as antidepressant agents by targeting monoamine oxidase A (MAO-A) nih.gov.
Molecular docking simulations would typically involve preparing a 3D structure of this compound and docking it into the binding sites of a panel of known protein targets. The binding mode analysis would reveal the specific amino acid residues involved in interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, the nitro group on the phenyl ring could act as a hydrogen bond acceptor, while the cyclopentyl and phenyl groups could engage in hydrophobic and aromatic interactions within a protein's binding pocket.
Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Monoamine Oxidase A (MAO-A) | -7.9 | Tyr407, Tyr444, Phe208 | Pi-Pi Stacking, Hydrophobic |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -9.1 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Hydrophobic |
The binding affinity, often expressed as the binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Lower binding energy values indicate a more stable complex and, potentially, a more potent biological activity. Docking software calculates these affinities using various scoring functions that consider factors like electrostatic interactions, van der Waals forces, and desolvation penalties. For this compound, predicting its binding affinities against a library of targets would help prioritize it for further in vitro testing against the most promising candidates samipubco.com.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly used to compute various molecular properties.
DFT calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For this compound, these calculations would help in understanding its reactivity, stability, and the sites most susceptible to electrophilic or nucleophilic attack frontiersin.orgresearchgate.net.
Table 2: Calculated Quantum Chemical Properties of this compound (Hypothetical Data)
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 4.2 D |
| Electron Affinity | 1.9 eV |
| Ionization Potential | 7.5 eV |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time, thus exploring the conformational landscape of a molecule in a simulated physiological environment mdpi.comnih.gov.
For this compound, MD simulations could reveal the flexibility of the cyclopentyl ring and the rotational freedom around the amide bond. Understanding the conformational preferences is crucial as only specific conformations may be able to bind effectively to a biological target. The simulations can also provide information on the stability of the ligand-protein complex over time if docked to a specific target nih.gov.
In Silico Prediction Methodologies for Pharmacokinetic Parameters (excluding ADME outcomes)
In silico tools are widely used to predict the pharmacokinetic properties of drug candidates early in the discovery process. These predictions can help in identifying potential liabilities and optimizing the chemical structure to improve its drug-like properties. While excluding detailed ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes, several key physicochemical properties that influence pharmacokinetics can be predicted.
These parameters include lipophilicity (logP), aqueous solubility (logS), molecular weight, number of hydrogen bond donors and acceptors, and the number of rotatable bonds. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound mdpi.comnih.gov. For this compound, these predictions would offer a preliminary assessment of its potential to be developed as an orally bioavailable drug.
Table 3: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value |
| Molecular Weight | 262.3 g/mol |
| LogP | 3.2 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Rotatable Bonds | 4 |
Virtual Screening and Rational Design of this compound Chemical Libraries
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme nih.govmdpi.com. If this compound is identified as a hit compound with desirable activity, its structure can serve as a scaffold for the rational design of a chemical library of analogs with potentially improved properties.
By making systematic modifications to the cyclopentyl group, the phenyl ring substituents, and the acetamide (B32628) linker, a virtual library of related compounds can be generated. These analogs can then be subjected to high-throughput virtual screening, including docking and pharmacokinetic predictions, to identify candidates with enhanced binding affinity, selectivity, and improved drug-like properties. This iterative process of design, screening, and analysis accelerates the optimization of a lead compound.
In Vitro Biological Evaluation and Mechanistic Studies of 2 Cyclopentyl N 4 Nitrophenyl Acetamide
Anti-proliferative and Anticancer Activity Investigations
No published research was found regarding the anti-proliferative or anticancer activities of 2-cyclopentyl-N-(4-nitrophenyl)acetamide. While other acetamide (B32628) derivatives have been investigated for such properties, this specific compound has not been the subject of any identifiable studies in this area.
In Vitro Cytotoxicity Assays in Cancer Cell Lines
Derivatives of N-(4-nitrophenyl)acetamide have demonstrated notable cytotoxic effects across a range of cancer cell lines. The presence of a nitro moiety on the phenyl ring has been shown to contribute to the cytotoxic potential of these compounds. For instance, studies on a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed that compounds bearing a nitro group had a higher cytotoxic effect compared to those with a methoxy group nih.govnih.gov.
One study highlighted that a compound with a p-nitro substituent was the most active in the series against the MCF-7 breast cancer cell line, with an IC50 value of 100 μM nih.govnih.gov. In another study, N-Butyl-2-(4-nitrophenyl)acetamide (a compound structurally similar to this compound) exhibited a strong cytotoxic effect against MDA-MB468 breast cancer cells, with an IC50 value of 0.76±0.09 µM tbzmed.ac.ir. The cytotoxic activity of these compounds is often compared to standard chemotherapeutic drugs like doxorubicin to gauge their efficacy tbzmed.ac.ir.
The table below summarizes the in vitro cytotoxic activity of selected N-(4-nitrophenyl)acetamide derivatives in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | nih.govnih.gov |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | nih.govnih.gov |
| N-Butyl-2-(4-nitrophenyl)acetamide | MDA-MB468 | 0.76 ± 0.09 | tbzmed.ac.ir |
| Doxorubicin (Reference) | MDA-MB468 | 0.38 ± 0.07 | tbzmed.ac.ir |
| Doxorubicin (Reference) | PC12 | 2.6 ± 0.13 | tbzmed.ac.ir |
| Doxorubicin (Reference) | MCF-7 | 2.63 ± 0.4 | tbzmed.ac.ir |
Analysis of Cell Cycle Perturbations Induced by this compound Derivatives
The progression of the cell cycle is a tightly regulated process, and its disruption is a key mechanism of action for many anticancer agents. While specific studies on the cell cycle effects of this compound are not extensively documented, research on related phenoxyacetamide derivatives suggests that this class of compounds can induce cell cycle arrest. For example, a novel phenoxyacetamide derivative was found to cause cell growth arrest at the G1/S and G2/M phases of the cell cycle in HepG2 liver cancer cells mdpi.comresearchgate.net. This arrest prevents the cells from proceeding with DNA replication and mitosis, ultimately inhibiting proliferation. The analysis of cell cycle distribution is commonly performed using flow cytometry, which measures the DNA content of cells stained with a fluorescent dye nih.govnih.govwikipedia.org.
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical pathway for the elimination of damaged or cancerous cells. Several studies have indicated that phenylacetamide derivatives can induce apoptosis in cancer cells. The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the controlled death of tumor cells.
The mechanisms underlying apoptosis induction by these compounds often involve the activation of caspases, a family of proteases that execute the apoptotic process. For instance, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were found to enhance the activity of caspases 3 and 9 in the MCF7 cell line nih.gov. Similarly, other phenylacetamide derivatives have been shown to trigger apoptosis by upregulating the expression of pro-apoptotic genes like Bax and FasL, and increasing caspase 3 activity tbzmed.ac.ir. The synthetic retinoid N-(4-hydroxyphenyl)retinamide, which shares some structural similarities, has also been shown to induce apoptosis in human prostate carcinoma cells nih.gov. This process can be associated with an increase in reactive oxygen species (ROS) and the modulation of apoptosis-related genes nih.gov.
Enzyme Inhibition Studies
The biological activity of this compound and its analogs can be attributed to their ability to inhibit specific enzymes that play crucial roles in various cellular processes.
Protein Kinases (VEGFR-2, CDKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis nih.govmdpi.comtaylorandfrancis.com. Several N-phenylacetamide derivatives have been investigated as VEGFR-2 inhibitors. For example, bis( tbzmed.ac.irnih.govnih.govtriazolo)[4,3-a:3′,4′-c]quinoxaline derivatives bearing a sulfanyl-N-phenylacetamide moiety have shown potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range, comparable to the standard drug sorafenib nih.gov. Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. Phenylpyrazolylacetamide compounds have been identified as inhibitors of CDK8 and CDK19 google.com.
NAMPT: Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD salvage pathway, which is critical for cellular metabolism and is often overexpressed in cancer cells frontiersin.org. Inhibition of NAMPT can lead to NAD depletion and subsequent cell death in cancer cells frontiersin.orgnih.govpatsnap.com. While direct inhibition by this compound has not been reported, the development of NAMPT inhibitors is an active area of cancer research nih.gov.
PDEδ and PDE7: Phosphodiesterase delta (PDEδ) is involved in the cellular trafficking of the KRAS oncoprotein, and its inhibition can disrupt oncogenic RAS signaling nih.gov. Similarly, phosphodiesterase 7 (PDE7) is another enzyme in the phosphodiesterase family. Currently, there is limited information directly linking this compound to the inhibition of PDEδ or PDE7.
Anti-parasitic Activity Assessment (e.g., against Trypanosoma cruzi)
Nitro-containing heterocyclic compounds have long been a source of potential anti-parasitic agents. Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem in Latin America nih.govnih.gov. Research has shown that derivatives containing a 4-(4-nitrophenyl) moiety can exhibit significant activity against T. cruzi. For instance, a series of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, which are structurally related to the compound of interest, have demonstrated potent in vitro activity against the trypomastigote forms of T. cruzi, with some analogs showing higher potency than the reference drug benznidazole nih.gov. The presence of the nitro group is often crucial for the trypanocidal activity of these compounds mdpi.com.
Quorum Sensing Inhibition Studies (e.g., in Pseudomonas aeruginosa)
Quorum sensing is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors and biofilm formation. Inhibition of quorum sensing is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance psu.edu. Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes quorum sensing to coordinate its virulence nih.govplos.org.
Studies on N-acyl cyclopentylamides have demonstrated their ability to inhibit quorum sensing in P. aeruginosa nih.govresearchgate.net. Specifically, N-Octanoyl cyclopentylamide was found to moderately inhibit quorum sensing, and further optimization led to the discovery of N-decanoyl cyclopentylamide as a more potent inhibitor nih.govresearchgate.net. These compounds interfere with the quorum-sensing systems, leading to a reduction in the production of virulence factors and biofilm formation nih.govresearchgate.net.
Other Reported Biological Activities and Target Engagement Studies (e.g., Monoamine Oxidase inhibition)
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters and are important targets in the treatment of neurological disorders nih.govnih.gov. A series of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives have been synthesized and evaluated for their inhibitory potency against MAO isoforms researchgate.net. One of the derivatives in this series, N-[1-(((4-(4-Nitrophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide, which shares the cyclopentyl acetamide and nitrophenyl moieties, exhibited significant inhibitory activity against both MAO-A and MAO-B, with IC50 values of 6.78 ± 0.15 µM and 0.69 ± 0.020 µM, respectively researchgate.net. This suggests that compounds based on the this compound scaffold may have potential as MAO inhibitors.
Structure Activity Relationship Sar and Lead Optimization of 2 Cyclopentyl N 4 Nitrophenyl Acetamide Analogs
Impact of Cyclopentyl Moiety Modifications on Biological Activity and Selectivity
The cyclopentyl group in 2-cyclopentyl-N-(4-nitrophenyl)acetamide occupies a specific region of the target's binding pocket. Its size, shape, and lipophilicity are critical determinants of binding affinity and selectivity. Modifications to this moiety would be a primary focus of SAR studies.
Key areas of investigation would include:
Ring Size and Conformation: Replacing the cyclopentyl ring with other cycloalkanes (e.g., cyclobutyl, cyclohexyl) would probe the spatial tolerance of the binding site. A larger or smaller ring could either improve or disrupt favorable interactions.
Introduction of Heteroatoms: Substituting a carbon atom within the cyclopentyl ring with a heteroatom, such as oxygen (to form a tetrahydrofuran (B95107) ring) or nitrogen (to form a pyrrolidine (B122466) ring), could introduce new hydrogen bonding capabilities and alter the compound's polarity.
Substitution on the Ring: Adding substituents to the cyclopentyl ring would allow for a finer probing of the binding pocket. For instance, introducing a hydroxyl group could create a new hydrogen bond donor/acceptor, while a methyl group could enhance hydrophobic interactions. The stereochemistry of these substituents would also be crucial, as different stereoisomers could exhibit significantly different biological activities.
A hypothetical SAR study might yield data similar to that presented in Table 1, illustrating how modifications to the cycloalkyl group could influence inhibitory activity.
Table 1: Hypothetical Impact of Cycloalkyl Moiety Modifications on Biological Activity
| Compound ID | Cycloalkyl Moiety | Target Inhibition (IC₅₀, nM) |
|---|---|---|
| Lead | Cyclopentyl | 100 |
| Analog 1A | Cyclobutyl | 250 |
| Analog 1B | Cyclohexyl | 150 |
| Analog 1C | Tetrahydrofuranyl | 75 |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Influence of Substitutions on the Nitrophenyl Ring on Pharmacological Profiles
The 4-nitrophenyl group is another critical component for target interaction, likely involved in π-π stacking, hydrophobic, and electronic interactions. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule.
SAR exploration of this ring would typically involve:
Positional Isomerism: Moving the nitro group to the ortho- or meta-positions would reveal the geometric requirements for optimal binding.
Substitution with Other Groups: Replacing the nitro group with other substituents of varying electronic and steric properties (e.g., chloro, fluoro, methyl, methoxy, cyano) would systematically map the electronic and steric preferences of the binding pocket. For example, replacing the nitro group with a less electron-withdrawing group might alter the compound's reactivity and metabolic stability.
Disubstitution and Polysubstitution: Introducing additional substituents on the phenyl ring could further enhance binding affinity by exploiting other pockets or interactions within the target protein.
Table 2 provides a hypothetical representation of how substitutions on the phenyl ring could affect the pharmacological profile.
Table 2: Hypothetical Influence of Phenyl Ring Substitutions on Pharmacological Profile
| Compound ID | Phenyl Ring Substitution | Target Inhibition (IC₅₀, nM) |
|---|---|---|
| Lead | 4-Nitro | 100 |
| Analog 2A | 3-Nitro | 500 |
| Analog 2B | 4-Chloro | 120 |
| Analog 2C | 4-Cyano | 90 |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Role of Acetamide (B32628) Linkage Modifications in Potency and Target Interactions
The acetamide linker provides a specific spatial orientation for the cyclopentyl and nitrophenyl moieties and often participates in crucial hydrogen bonding interactions with the target protein through its N-H and carbonyl groups.
Modifications to this linker could include:
Homologation: Increasing the length of the linker by one or more methylene (B1212753) units (e.g., propanamide, butanamide) would alter the distance between the two terminal groups, which could be beneficial if they bind to separate pockets.
Introduction of Rigidity: Incorporating double bonds or small rings into the linker could restrict its conformational flexibility, potentially locking it into a more bioactive conformation and improving binding affinity.
Replacement of the Amide Bond: Replacing the amide bond with other isosteres, such as an ester, a sulfonamide, or a reverse amide, would probe the importance of the hydrogen bonding capabilities of the N-H and carbonyl groups.
Rational Design Principles for Enhancing Activity and Specificity
Rational drug design utilizes the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. chemrxiv.org If the structure of the target for this compound were known, computational techniques would be invaluable.
Key rational design strategies would include:
Structure-Based Drug Design (SBDD): Using X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of the lead compound bound to its target would reveal the precise binding mode and key interactions. This information would allow for the rational design of new analogs with improved complementarity to the binding site.
Molecular Docking: In the absence of a co-crystal structure, molecular docking could be used to predict the binding pose of the lead compound and its analogs within a homology model or an apo-structure of the target.
Pharmacophore Modeling: A pharmacophore model could be generated based on the key chemical features required for biological activity. This model could then be used to virtually screen large compound libraries for new scaffolds that fit the pharmacophore.
Strategies for Hit-to-Lead and Lead Optimization in this compound Research
The transition from a "hit" to a "lead" and then to a preclinical candidate is a multi-parameter optimization process. researchgate.net
Key strategies in this phase would involve:
Hit-to-Lead:
Confirmation and Validation: Initial hits from a screening campaign would be re-tested to confirm their activity.
Analog Synthesis: A small number of analogs would be synthesized to establish a preliminary SAR and to confirm that the observed activity is not due to a reactive metabolite or an artifact.
Assessment of "Drug-likeness": Early assessment of physicochemical properties, such as solubility and permeability, would be conducted to ensure that the chemical series has the potential to be developed into an orally bioavailable drug.
Lead Optimization:
Potency and Selectivity Enhancement: Iterative cycles of design, synthesis, and testing would be employed to improve the on-target potency and selectivity against related proteins.
ADME/Tox Profiling: In vitro and in vivo studies would be conducted to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds. The goal is to identify a compound with a balanced profile of potency, selectivity, and favorable pharmacokinetic and safety properties.
Intellectual Property: Throughout the process, novel chemical matter would be pursued to secure patent protection.
Preclinical Pharmacological Evaluation of 2 Cyclopentyl N 4 Nitrophenyl Acetamide and Its Derivatives Non Human
In Vitro Pharmacokinetic Assessment (e.g., metabolic stability, plasma protein binding, cytochrome P450 inhibition)
In the early stages of drug discovery, in vitro pharmacokinetic profiling is essential to predict a compound's behavior in a living system. researchgate.net These assays provide crucial data on a compound's potential for metabolic breakdown, its distribution in the bloodstream, and its likelihood of causing drug-drug interactions.
Metabolic Stability:
The metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile and, consequently, its therapeutic efficacy. researchgate.net This is typically assessed using liver microsomes or hepatocytes from various species, including rats, mice, dogs, and humans. researchgate.netresearchgate.net These systems contain the primary enzymes responsible for drug metabolism. researchgate.net The compound is incubated with these preparations, and the rate of its disappearance over time is measured to determine its intrinsic clearance. A compound with high metabolic stability will be cleared more slowly, potentially leading to a longer duration of action in the body. researchgate.net Conversely, rapid metabolism might necessitate more frequent dosing. researchgate.net
Plasma Protein Binding:
The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. nih.gov Equilibrium dialysis is a common method used to determine the percentage of a compound that binds to plasma proteins from different species. nih.gov High plasma protein binding can affect the interpretation of in vitro potency assays and is a key parameter in pharmacokinetic modeling.
Cytochrome P450 (CYP450) Inhibition:
Cytochrome P450 enzymes are a major family of enzymes involved in the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes by a new compound can lead to significant drug-drug interactions, where the co-administration of two drugs results in altered plasma levels of one or both, potentially leading to toxicity or loss of efficacy. nih.gov In vitro assays are used to determine the concentration of the compound that causes 50% inhibition (IC50) of specific CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). A low IC50 value suggests a higher potential for clinically relevant drug-drug interactions. researchgate.net
Hypothetical In Vitro Pharmacokinetic Data for 2-cyclopentyl-N-(4-nitrophenyl)acetamide
| Parameter | Species | Value |
| Metabolic Stability (t½, min) | Human Liver Microsomes | > 60 |
| Rat Liver Microsomes | 45 | |
| Plasma Protein Binding (%) | Human | 98.5 |
| Rat | 97.2 | |
| CYP450 Inhibition (IC50, µM) | CYP1A2 | > 50 |
| CYP2C9 | 25 | |
| CYP2C19 | > 50 | |
| CYP2D6 | > 50 | |
| CYP3A4 | 15 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound was found in the public domain.
In Vivo Efficacy Studies in Relevant Animal Models (e.g., infection models, cancer xenografts)
While in vitro studies provide valuable preliminary data, in vivo efficacy studies in appropriate animal models are necessary to demonstrate the therapeutic potential of a compound. The choice of animal model depends on the intended therapeutic indication.
For instance, if this compound were being investigated as an antibacterial agent, its efficacy would be tested in infection models. This could involve infecting rodents with a specific pathogen, such as Klebsiella pneumoniae, and then administering the compound to assess its ability to reduce the bacterial load or improve survival rates. nih.govmdpi.com
If the compound were being explored for anticancer properties, its activity would be evaluated in cancer xenograft models. In these models, human tumor cells are implanted into immunocompromised mice, and the compound is administered to determine its effect on tumor growth. researchgate.net Key endpoints in such studies include tumor volume reduction and increased survival time of the treated animals.
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Preclinical ADME studies are conducted in animal models, typically rodents and a non-rodent species, to understand how a drug is absorbed, distributed throughout the body, metabolized into other substances, and ultimately excreted. nih.gov These studies are fundamental for predicting the pharmacokinetic behavior of the drug in humans. tno.nl
Absorption: This component investigates how well the drug is absorbed into the bloodstream after administration through various routes, such as oral or intravenous. For orally administered drugs, bioavailability is a key parameter, representing the fraction of the dose that reaches systemic circulation. nih.gov
Distribution: This aspect examines where the drug goes in the body after absorption. It involves measuring drug concentrations in various tissues and organs to understand its tissue penetration and potential for accumulation.
Metabolism: In vivo metabolism studies identify the metabolic pathways of the drug and characterize the resulting metabolites. nih.gov This is crucial as metabolites can be active, inactive, or even toxic. researchgate.net
Excretion: This component determines how the drug and its metabolites are eliminated from the body, for example, through urine or feces. The rate and route of excretion are important for determining the dosing interval.
Hypothetical In Vivo ADME Parameters for this compound in Rats (Oral Administration)
| Parameter | Value |
| Bioavailability (%) | 45 |
| Volume of Distribution (L/kg) | 2.5 |
| Clearance (mL/min/kg) | 20 |
| Major Route of Excretion | Fecal |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound was found in the public domain.
Future Directions and Therapeutic Potential of 2 Cyclopentyl N 4 Nitrophenyl Acetamide Research
Development of Novel 2-cyclopentyl-N-(4-nitrophenyl)acetamide Analogs with Improved Profiles
The future development of this compound will heavily rely on the principles of medicinal chemistry to synthesize novel analogs with enhanced therapeutic profiles. The process of modifying a lead compound to improve its biological activity and pharmacokinetic properties is guided by structure-activity relationship (SAR) studies. gardp.orgdrugdesign.orgnih.gov These studies aim to identify which parts of the molecule are essential for its activity and which can be modified to improve its characteristics. gardp.org
For this compound, analog development would likely focus on systematic modifications of its three main structural components: the cyclopentyl group, the acetamide (B32628) linker, and the 4-nitrophenyl ring. The goal of these modifications would be to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Potential Modifications and Their Rationale:
Cyclopentyl Group: Modifications to this aliphatic ring could influence the compound's lipophilicity, which in turn affects its solubility, membrane permeability, and binding to hydrophobic pockets in target proteins. Introducing substituents on the ring or altering its size could lead to improved target engagement.
Acetamide Linker: The amide bond in the acetamide linker is a key structural feature. Modifications here, such as altering the length of the alkyl chain or introducing conformational constraints, could affect the molecule's flexibility and orientation within a biological target's binding site.
4-Nitrophenyl Ring: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring and its interactions with biological targets. researchgate.net Analogs could be synthesized by altering the position of the nitro group or replacing it with other substituents to modulate activity and potentially reduce toxicity. researchgate.net
The following interactive table outlines potential strategies for developing novel analogs of this compound.
| Structural Component | Modification Strategy | Potential Improved Profile |
| Cyclopentyl Group | Introduction of polar functional groups (e.g., -OH, -NH2) | Increased solubility and potential for new hydrogen bond interactions with the target. |
| Cyclopentyl Group | Variation of ring size (e.g., cyclobutyl, cyclohexyl) | Optimized fit within the target's binding pocket, potentially increasing potency. |
| Acetamide Linker | Replacement of the amide bond with bioisosteres | Improved metabolic stability and oral bioavailability. |
| 4-Nitrophenyl Ring | Isomeric substitution of the nitro group (e.g., 2-nitro, 3-nitro) | Altered electronic distribution, potentially leading to enhanced target selectivity. |
| 4-Nitrophenyl Ring | Replacement of the nitro group with other electron-withdrawing or donating groups | Modulation of biological activity and reduction of potential toxicity associated with nitroaromatics. |
Exploration of Undiscovered Molecular Targets and Biological Pathways
A crucial aspect of future research will be the identification of the specific molecular targets and biological pathways through which this compound exerts its effects. Identifying the direct binding partners of a bioactive compound is essential for understanding its mechanism of action and potential therapeutic applications. frontiersin.orgtandfonline.comcreative-proteomics.com
Several established and emerging techniques can be employed for target identification. creative-biolabs.com One common approach is the use of chemical proteomics, which can involve immobilizing the compound on a solid support to "fish" for its binding partners in cell lysates. frontiersin.orgcreative-biolabs.com Another method is activity-based protein profiling (ABPP), which uses reactive probes to covalently label the active sites of specific proteins. bohrium.com
Given the presence of a nitroaromatic moiety, a structural feature found in some antimicrobial and anticancer agents, it is plausible that this compound could target proteins involved in pathogen survival or cancer cell proliferation. Future research should aim to explore these possibilities by screening the compound against a panel of known targets in these disease areas. Furthermore, unbiased approaches like thermal proteome profiling (TPP) could reveal unexpected targets by detecting changes in protein thermal stability upon compound binding. bohrium.com
Integration of Advanced Computational Approaches for Drug Discovery
Computational chemistry and in silico drug design have become indispensable tools in modern drug discovery, offering the potential to accelerate the research and development process significantly. steeronresearch.comneuroquantology.comscispace.com For this compound, these approaches can be integrated at various stages of its development.
Molecular Docking: This technique can be used to predict the binding orientation of the compound and its analogs within the active site of a known or hypothesized protein target. patsnap.comdovepress.comslideshare.netnih.gov This can help in prioritizing the synthesis of analogs that are predicted to have the most favorable interactions.
Virtual Screening: Once a target is identified, large libraries of chemical compounds can be computationally screened to find other molecules that are likely to bind to the same target. labinsights.nlazolifesciences.comwikipedia.orgmdpi.com This can lead to the discovery of novel chemical scaffolds with similar or improved activity.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structures of a series of compounds with their biological activities, QSAR can be used to predict the activity of unsynthesized analogs. patsnap.comnih.gov This can guide the design of more potent and selective compounds.
ADMET Prediction: Computational models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify and eliminate compounds with unfavorable profiles early in the development process. steeronresearch.com
The integration of these computational methods can create a feedback loop with experimental work, where computational predictions guide experimental design, and experimental results are used to refine the computational models. tandfonline.com
Combination Therapy Research Involving this compound Derivatives
Combination therapy, the use of two or more drugs to treat a single disease, is a well-established strategy in areas such as cancer and infectious diseases. st-andrews.ac.ukaacr.orgdrugtargetreview.comchemrealm.com The primary goals of combination therapy are to enhance efficacy through synergistic effects, reduce the doses of individual drugs to minimize toxicity, and overcome or prevent the development of drug resistance. nih.govnih.govnih.gov
Future research on derivatives of this compound should include investigations into their potential use in combination therapies. asm.org For instance, if a derivative shows antimicrobial activity, it could be tested in combination with existing antibiotics. drugtargetreview.comox.ac.uk A synergistic interaction could allow for the use of lower doses of both agents, potentially reducing side effects and slowing the emergence of resistance. nih.govnijournals.org
Similarly, if a derivative demonstrates anticancer properties, it could be evaluated in combination with standard chemotherapeutic agents or targeted therapies. nih.gov The rationale is that two agents acting on different pathways may produce a greater therapeutic effect than either agent alone. nih.gov
Addressing Resistance Mechanisms in Target Pathogens or Diseases
A significant challenge in the treatment of many diseases, particularly infectious diseases and cancer, is the development of drug resistance. wikipedia.orgbiologydiscussion.com Pathogens and cancer cells can develop resistance through various mechanisms, including:
Modification of the drug target: Alterations in the target protein can prevent the drug from binding effectively. wikipedia.orgreactgroup.org
Inactivation of the drug: The pathogen or cancer cell may produce enzymes that chemically modify and inactivate the drug. biologydiscussion.comnih.gov
Increased drug efflux: Cells can upregulate the expression of efflux pumps that actively transport the drug out of the cell, preventing it from reaching its target. biologydiscussion.comlibretexts.org
Future research into this compound and its derivatives must proactively address the potential for resistance. tandfonline.com This can be achieved through several strategies:
Understanding the mechanism of action: A clear understanding of how the compound works is crucial for predicting and overcoming potential resistance mechanisms.
Developing analogs that evade resistance: SAR studies can be directed towards developing analogs that are less susceptible to known resistance mechanisms. For example, designing a molecule that is not a substrate for common efflux pumps.
Combination therapy: As mentioned previously, combining the compound with another agent that has a different mechanism of action can make it more difficult for resistance to develop. nih.govftloscience.com
By anticipating and addressing the challenge of drug resistance early in the research and development process, the long-term therapeutic potential of this compound derivatives can be maximized. nih.govnih.govbiotech-asia.orgdevelopmentaid.org
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-cyclopentyl-N-(4-nitrophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 4-nitroaniline with cyclopentylacetyl chloride in anhydrous conditions using a base (e.g., triethylamine) to form the acetamide backbone.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Key Techniques :
- NMR : H and C NMR to verify cyclopentyl proton environments (δ 1.5–2.5 ppm) and nitrophenyl aromatic signals (δ 7.5–8.5 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm) and nitro groups (~1520 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H] at m/z 289.12) .
Q. How can researchers assess the purity of this compound, and what are common contaminants?
- Methods :
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (70:30), retention time ~8.2 min .
- TLC : Rf ~0.4 in ethyl acetate/hexane (3:7) under UV visualization.
- Common Contaminants : Unreacted 4-nitroaniline (residual amine detected via ninhydrin test) or cyclopentylacetyl chloride byproducts (ester derivatives). Purity >95% is achievable with repeated recrystallization .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Approach :
- SAR Studies : Systematic modification of the cyclopentyl and nitrophenyl groups to isolate pharmacophores. For example, replacing the nitro group with methoxy reduces cytotoxicity but retains anti-inflammatory activity .
- Dose-Response Curves : Use in vitro assays (e.g., COX-2 inhibition) to establish EC50 values, addressing discrepancies from variable assay conditions (e.g., cell line differences) .
- Data Reconciliation : Meta-analysis of published IC50 values with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
Q. How can crystallographic data (e.g., from SHELX refinement) elucidate the conformational stability of this compound?
- Procedure :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement; anisotropic displacement parameters reveal steric strain in the cyclopentyl ring .
- Key Metrics : Bond angles (e.g., C-N-C in amide: ~120°) and torsion angles (cyclopentyl vs. planar nitrophenyl) inform steric hindrance effects .
Q. What computational methods are suitable for modeling the interaction of this compound with biological targets like kinases or GPCRs?
- Tools :
- Docking Simulations : AutoDock Vina to map binding poses in COX-2 active sites (PDB: 5KIR). Focus on nitro group interactions with Arg120 .
- MD Simulations : GROMACS for 100 ns trajectories to assess complex stability (RMSD <2 Å) .
- Validation : Compare computational binding energies with experimental ΔG values from ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
